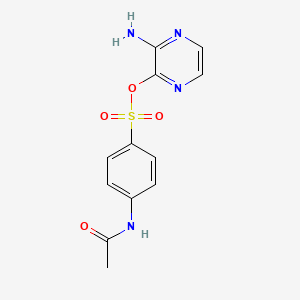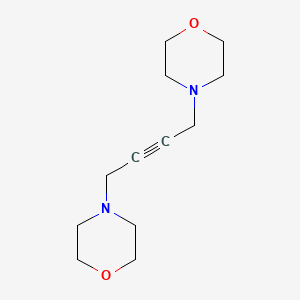![molecular formula C19H16N2O B14006698 1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one CAS No. 77411-92-8](/img/structure/B14006698.png)
1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities . This compound features a unique structure that combines a pyrrole ring with an indole moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . Another approach is the aza-Michael addition, which involves the formation of C-C and C-N bonds through sequential coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one involves its interaction with various molecular targets. It is believed to exert its effects by modulating specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival . The compound’s structure allows it to interact with enzymes and receptors, leading to its biological activities.
Comparison with Similar Compounds
Similar compounds to 1-(2-Methyl-1-phenyl-1,4-dihydropyrrolo[3,2-b]indol-3-yl)ethan-1-one include other indole derivatives and pyrrolopyrazine derivatives . These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, pyrrolopyrazine derivatives exhibit a wide range of biological activities, including antimicrobial and kinase inhibitory properties . The uniqueness of this compound lies in its specific combination of the indole and pyrrole rings, which contributes to its distinct chemical and biological properties.
Properties
CAS No. |
77411-92-8 |
|---|---|
Molecular Formula |
C19H16N2O |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-(2-methyl-1-phenyl-4H-pyrrolo[3,2-b]indol-3-yl)ethanone |
InChI |
InChI=1S/C19H16N2O/c1-12-17(13(2)22)18-19(15-10-6-7-11-16(15)20-18)21(12)14-8-4-3-5-9-14/h3-11,20H,1-2H3 |
InChI Key |
ZHLKVRKLMLGALH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C4=CC=CC=C4N2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(1-ethoxycarbonyl-3-methyl-butyl)carbamoylamino]-4-methyl-pentanoate](/img/structure/B14006615.png)

![10-chloro-4-oxo-3-phenyl-6,7-dihydro-4H-benzo[a]quinolizine-1-carboxylic acid](/img/structure/B14006617.png)
![2-hydroxy-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide](/img/structure/B14006639.png)

![2-[(2-Methylsulfanylpyrimidin-4-yl)amino]-1-phenylethanol;hydrochloride](/img/structure/B14006646.png)
![N-[4-[(4-ethylphenyl)diazenyl]-2,3,5,6-tetrafluorophenyl]acetamide](/img/structure/B14006647.png)
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)

![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)


![rel-Ethyl (1R,5S,6S)-4-oxo-2-thiabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14006690.png)

